3-Hydroxy Nevirapine

CYP2B6 Phenotyping Enzyme Autoinduction Pharmacokinetics

3-Hydroxy Nevirapine is the ONLY nevirapine metabolite that serves as a validated in vivo probe for CYP2B6 activity and autoinduction. Its metabolic index uniquely increases from single dose to steady state—unlike 2-hydroxy NVP, which decreases—enabling specific CYP2B6 phenotyping. Unlike 12-hydroxy NVP, it is not implicated in idiosyncratic rash or hepatotoxicity, making it the ideal negative control in tox studies and a reliable biomarker for adherence monitoring in LC-MS/MS panels. Procure ≥98% purity reference standard for unambiguous assay qualification.

Molecular Formula C15H14N4O2
Molecular Weight 282.3 g/mol
CAS No. 174532-82-2
Cat. No. B030129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy Nevirapine
CAS174532-82-2
Synonyms11-Cyclopropyl-5,11-dihydro-3-hydroxy-4-methy-6H-dipyrido[3,2-b:2’,3’-e][1,4]diazepin-6-one; 
Molecular FormulaC15H14N4O2
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4
InChIInChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21)
InChIKeyDANIONWINZEYME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy Nevirapine (CAS 174532-82-2) for Analytical and Pharmacokinetic Research


3-Hydroxy Nevirapine (3-OH NVP, Nevirapine metabolite M3) is a primary phase I oxidative metabolite of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine [1]. It is formed via hydroxylation at the 3-position of the methylpyridine ring, a reaction primarily catalyzed by cytochrome P450 2B6 (CYP2B6) with a secondary contribution from CYP3A4 [2]. The compound is a dipyridodiazepine derivative (C15H14N4O2; MW 282.3) and exists both as the free hydroxylated species and as a glucuronidated conjugate in vivo [3][4]. 3-Hydroxy Nevirapine serves as a key analytical standard for LC-MS/MS quantification of Nevirapine metabolism, a biomarker for CYP2B6 enzymatic activity, and a critical component in pharmacogenomic studies investigating inter-individual variability in Nevirapine clearance [5].

Why 3-Hydroxy Nevirapine Cannot Be Substituted by Other Nevirapine Metabolites


3-Hydroxy Nevirapine possesses a distinct metabolic and analytical profile that precludes its interchange with other Nevirapine oxidative metabolites (e.g., 2-hydroxy, 12-hydroxy, 8-hydroxy, or 4-carboxy Nevirapine). Firstly, its formation is enzymatically distinct, being primarily driven by CYP2B6, whereas 2-hydroxy Nevirapine formation is more closely linked to CYP3A4 [1]. This confers a unique utility: 3-Hydroxy Nevirapine serves as a validated *in vivo* probe for CYP2B6 activity and auto-induction, a function its positional isomers cannot fulfill [2]. Secondly, the compound exhibits a singular temporal dynamic; its metabolic index (AUC_metabolite / AUC_parent) significantly increases from single dose to steady state, a trend not observed for 12-hydroxy or 4-carboxy metabolites and opposite to that of 2-hydroxy Nevirapine [1]. Thirdly, 3-Hydroxy Nevirapine is not implicated in the idiosyncratic toxicity pathways (e.g., skin rash via sulfation of 12-hydroxy Nevirapine) that confound the interpretation of other metabolite levels in clinical studies [3][4]. Therefore, for applications requiring a specific marker of CYP2B6-mediated metabolism or a stable, non-toxicogenic metabolite for adherence monitoring, no alternative metabolite can serve as a scientifically valid substitute.

Quantitative Differentiation Evidence for 3-Hydroxy Nevirapine (3-OH NVP)


3-Hydroxy Nevirapine as a Superior CYP2B6 Probe: Differential Induction Kinetics vs. 2-Hydroxy Nevirapine

The metabolic index (AUC_metabolite / AUC_parent) of 3-Hydroxy Nevirapine increases significantly during chronic Nevirapine dosing, a behavior that is opposite to that of its comparator, 2-Hydroxy Nevirapine. This differential response directly reflects the induction of CYP2B6 versus the inhibition of CYP3A4, establishing 3-Hydroxy Nevirapine as a specific functional biomarker for CYP2B6 auto-induction [1].

CYP2B6 Phenotyping Enzyme Autoinduction Pharmacokinetics Metabolic Index

3-Hydroxy Nevirapine as a Stable Marker for Long-Term Adherence: Distinct Chromatographic Resolution and Stability vs. 2- and 12-Hydroxy Isomers

In validated LC-MS/MS methods for the simultaneous quantification of five Nevirapine oxidative metabolites, 3-Hydroxy Nevirapine exhibits a specific retention time (5.27 min) that is intermediate between 12-Hydroxy (4.27 min) and 8-Hydroxy (5.73 min) Nevirapine [1]. Importantly, 3-Hydroxy Nevirapine demonstrates superior stability as a free metabolite in extracted samples on the autosampler (within 12% of fresh sample after 48h at room temperature) compared to the more reactive and toxicity-linked 12-Hydroxy Nevirapine, which may be subject to further conjugation or degradation [1][2].

Therapeutic Drug Monitoring Adherence Assessment LC-MS/MS Method Bioanalysis

3-Hydroxy Nevirapine as a Non-Toxicogenic Biomarker: Differential Association with Idiosyncratic Toxicity vs. 12-Hydroxy Nevirapine

The 12-hydroxy metabolic pathway of Nevirapine is unequivocally linked to the induction of immune-mediated skin rash in a validated rat model, with 12-Hydroxy Nevirapine itself causing a rash upon direct administration [1]. The 3-hydroxy metabolic pathway is not implicated in this toxicity. In a case-control study of early rash and liver toxicity in humans, plasma concentrations of 3-Hydroxy Nevirapine showed no relationship with adverse events, unlike the hypotheses surrounding 12-hydroxy and 4-carboxy metabolites [2].

Drug Safety Toxicology Idiosyncratic Drug Reactions Metabolite Profiling

3-Hydroxy Nevirapine Glucuronide: The Predominant Urinary Metabolite, Quantitatively Distinguishing CYP2B6-Mediated Clearance

Following autoinduction, the 3-hydroxynevirapine glucuronide conjugate represents the single largest identifiable metabolite fraction in human urine, exceeding the urinary fractions of 12-hydroxynevirapine glucuronide, 2-hydroxynevirapine glucuronide, and 4-carboxynevirapine [1]. This quantitative predominance directly reflects the major role of CYP2B6-catalyzed 3-hydroxylation in the overall clearance of Nevirapine.

Drug Metabolism Excretion Pathways Glucuronidation Mass Balance Studies

Pharmacogenetic Predictability: CYP2B6 516G>T Polymorphism Significantly Alters 3-Hydroxy Nevirapine Formation, But Not 12-Hydroxy

The formation of 3-Hydroxy Nevirapine is directly impacted by the CYP2B6 516G>T loss-of-function polymorphism, which leads to a significant and quantifiable reduction in Nevirapine apparent clearance [1][2]. This genetic effect is specific to the 3-hydroxy pathway; no equivalent impact is observed for the 12-hydroxy or 4-carboxy metabolic pathways, as their formation is catalyzed by different enzymes (e.g., sulfotransferases for further steps, or CYP isoforms less affected by this SNP) [3].

Pharmacogenomics CYP2B6 Polymorphism Personalized Medicine Population Pharmacokinetics

Validated Research and Industrial Applications for 3-Hydroxy Nevirapine (CAS 174532-82-2)


Functional CYP2B6 Phenotyping and Drug-Drug Interaction (DDI) Studies

Use 3-Hydroxy Nevirapine as a probe substrate to quantitatively assess CYP2B6 activity *in vitro* (using human hepatocytes or recombinant enzymes) and *in vivo* (via metabolic index calculation). The compound's formation rate is a more specific marker of CYP2B6 induction than the parent drug's clearance, which is confounded by CYP3A4 involvement. This is supported by evidence showing its metabolic index increases significantly with CYP2B6 autoinduction, while the 2-hydroxy metabolite decreases [1].

Bioanalytical Method Development for Therapeutic Drug Monitoring (TDM) and Adherence

Procure 3-Hydroxy Nevirapine as a certified reference standard for developing and validating LC-MS/MS methods to quantify Nevirapine and its metabolites in plasma, DBS, or hair. The compound's distinct retention time (5.27 min) and proven stability in extracted samples [2] make it an ideal analyte for multi-analyte panels. Using a combination of parent drug and this non-toxicogenic metabolite provides a more accurate assessment of long-term adherence than measuring the parent drug alone [3].

Pharmacogenomic Research on Nevirapine Pharmacokinetics and Toxicity

Utilize 3-Hydroxy Nevirapine as a key intermediate phenotype in studies investigating the impact of CYP2B6 polymorphisms (e.g., 516G>T) on Nevirapine exposure and toxicity risk. Because its formation is directly and substantially reduced in carriers of CYP2B6 loss-of-function alleles [4][5], measuring its plasma concentration (or metabolic ratio) provides a functional readout of CYP2B6 activity that complements genotyping data.

Investigative Toxicology and Mechanistic ADME Studies

Employ 3-Hydroxy Nevirapine as a negative control in experiments designed to elucidate the mechanisms of Nevirapine-induced idiosyncratic adverse reactions (e.g., skin rash, hepatotoxicity). In contrast to 12-Hydroxy Nevirapine, which is a direct causal agent for rash [6], 3-Hydroxy Nevirapine is not associated with these toxicities. This allows researchers to dissect the pathways leading to adverse events by comparing the effects of 'toxic' (12-OH) and 'non-toxic' (3-OH) metabolites in cellular and animal models.

Technical Documentation Hub

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